molecular formula C7H15NO2 B038259 D-ALL-ISOLEUCINE-METHYL ESTER HCL CAS No. 118878-53-8

D-ALL-ISOLEUCINE-METHYL ESTER HCL

Cat. No.: B038259
CAS No.: 118878-53-8
M. Wt: 145.2 g/mol
InChI Key: YXMMTUJDQTVJEN-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R,3S)-2-amino-3-methylpentanoate is a chiral compound with significant importance in organic chemistry and various scientific research fields. This compound is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-2-amino-3-methylpentanoate typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a 2-amino-3-methylpentanoic acid derivative, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of methyl (2R,3S)-2-amino-3-methylpentanoate often employs biocatalytic processes due to their high specificity and efficiency. Enzymatic resolution of racemic mixtures using lipases or other enzymes is a common approach. These biocatalysts selectively hydrolyze one enantiomer, leaving the desired (2R,3S) enantiomer intact .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-2-amino-3-methylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2R,3S)-2-amino-3-methylpentanoate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of amino acid derivatives and peptides.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl (2R,3S)-2-amino-3-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors with high specificity, influencing biochemical pathways and exerting its effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,3R)-2-amino-3-methylpentanoate
  • Methyl (2R,3R)-2-amino-3-methylpentanoate
  • Methyl (2S,3S)-2-amino-3-methylpentanoate

Uniqueness

Methyl (2R,3S)-2-amino-3-methylpentanoate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its role as a chiral building block and its interactions with biological targets. Compared to its stereoisomers, methyl (2R,3S)-2-amino-3-methylpentanoate may exhibit different reactivity and biological activity, making it valuable for specific applications .

Biological Activity

D-All-Isoleucine-Methyl Ester Hydrochloride (D-AIM) is a methyl ester derivative of the amino acid isoleucine, which has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This compound is utilized in various studies to explore its effects on cellular processes, receptor interactions, and potential therapeutic applications.

D-All-Isoleucine-Methyl Ester Hydrochloride has the molecular formula C7H15NO2HClC_7H_{15}NO_2\cdot HCl and a molecular weight of approximately 181.66 g/mol. It is characterized by its two chiral centers, making it a subject of interest in stereochemistry and pharmacodynamics.

1. Electrophysiological Responses

Research indicates that D-AIM exhibits limited electrophysiological activity compared to its L-isomer counterparts. In studies involving the moth species P. anxia, D-isoleucine methyl ester was found to be electrophysiologically inactive, suggesting that it does not elicit significant behavioral or attractant responses in certain biological contexts . This contrasts with L-isoleucine methyl ester, which demonstrated strong activity.

2. Chiral Specificity

D-AIM's biological effects are influenced by its chirality. Studies have shown that the presence of D-forms can negatively impact the activity of L-isomers in terms of behavioral responses. For instance, when D-isomers eluted prior to L-isomers in chromatographic analyses, they inhibited the behavioral activity associated with the latter .

3. Potential Therapeutic Applications

D-AIM has been explored for its role as a prodrug in enhancing the bioavailability of other compounds. For example, modifications involving amino acid methyl esters have been investigated for their potential to improve drug delivery systems and therapeutic efficacy .

Case Study 1: Electrophysiological Activity in Insects

A study focusing on the electrophysiological responses of male moths to various amino acid methyl esters revealed that D-AIM did not activate the male antennae significantly when compared to L-isomers. This suggests a potential role for chirality in pheromone signaling and insect behavior .

Case Study 2: Synthesis and Characterization

Research detailing the synthesis of D-AIM highlighted its characterization via NMR spectroscopy, which confirmed the distinct chemical shifts associated with its chiral centers. These findings underline the importance of precise structural identification in understanding biological activity and interactions with receptors .

Data Summary

The following table summarizes key findings related to D-All-Isoleucine-Methyl Ester Hydrochloride:

Study Focus Key Findings
Electrophysiological ResponsesD-AIM is EAD inactive; L-isomers are more active.
Chiral SpecificityD-forms inhibit activity of L-isomers; significant differences in chemical shifts observed.
Therapeutic ApplicationsPotential as a prodrug for enhancing bioavailability; modifications improve drug delivery efficacy.

Properties

IUPAC Name

methyl (2R,3S)-2-amino-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMMTUJDQTVJEN-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306190
Record name D-Alloisoleucine, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118878-53-8
Record name D-Alloisoleucine, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118878-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Alloisoleucine, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Alloisoleucine, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.